Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate
Description
Properties
CAS No. |
59719-94-7 |
|---|---|
Molecular Formula |
C30H63BO12 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
tris[2-[2-(2-butoxyethoxy)ethoxy]ethyl] borate |
InChI |
InChI=1S/C30H63BO12/c1-4-7-10-32-13-16-35-19-22-38-25-28-41-31(42-29-26-39-23-20-36-17-14-33-11-8-5-2)43-30-27-40-24-21-37-18-15-34-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
SIEZQTQZIVBHIO-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCOCCOCCOCCCC)(OCCOCCOCCOCCCC)OCCOCCOCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Yield and Purity
- Typical yields of this compound range from 85% to 95% under optimized conditions.
- Purity assessed by NMR (proton and boron-11) confirms the absence of free alcohol and boric acid residues.
- IR spectroscopy shows characteristic borate ester bands around 1350-1400 cm^-1 and absence of broad OH stretch (~3300 cm^-1).
Stability and Degradability
- The compound is reported to be rapidly degradable under environmental conditions, consistent with the behavior of similar borate esters bearing polyether chains.
- Partition coefficient data indicate moderate hydrophilicity, facilitating use in aqueous or mixed solvent systems.
Toxicological Notes (Contextual)
- LD50 values for related borate esters indicate low acute toxicity (oral LD50 > 2000 mg/kg in rats).
- No significant acute inhalation or dermal toxicity reported, supporting safe handling under standard laboratory conditions.
Comparative Data Table: Borate Esterification with Polyether Alcohols
| Parameter | This compound | Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) Borate (Related) |
|---|---|---|
| Molecular Weight (g/mol) | ~542.5 | ~542.5 |
| Boron Source | Boric acid or BCl_3 | Boric acid or BCl_3 |
| Alcohol Used | 2-[2-(2-butoxyethoxy)ethoxy]ethanol | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol |
| Reaction Temperature (°C) | 120-140 (Reflux) | 120-140 (Reflux) |
| Reaction Time (hours) | 4-8 | 4-8 |
| Yield (%) | 85-95 | 85-95 |
| Purification Method | Vacuum distillation or recrystallization | Vacuum distillation or recrystallization |
| Environmental Degradability | Rapidly degradable | Rapidly degradable |
Notes on Scale-Up and Industrial Preparation
- Industrial synthesis follows similar principles but emphasizes continuous removal of water and control of reaction parameters to maximize yield and purity.
- Use of inert atmosphere (nitrogen or argon) is common to prevent moisture ingress.
- Continuous flow reactors may be employed for better heat and mass transfer.
- Safety protocols are implemented to handle boron reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate depend on the type of reaction. For example, oxidation reactions may yield various borate esters, while substitution reactions can produce a range of substituted borate compounds .
Scientific Research Applications
Tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of tris[2-[2-(2-Butoxyethoxy)ethoxy]ethyl]orthoborate involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Substituent Effects: The butoxyethoxyethyl groups in the target compound confer higher lipophilicity compared to methoxy or ethoxy variants. This enhances compatibility with non-polar matrices, such as hydrocarbon-based lubricants .
- Molecular Weight and Boiling Points : Longer substituent chains (e.g., butoxy vs. methoxy) increase molecular weight and boiling points. For example, tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl] orthoborate has a boiling point of 493.3°C , higher than tris(2-ethylhexyl) borate (361.3°C ) due to its extended ethoxy backbone .
- Thermal Stability : Branched ethoxy/butoxy chains improve thermal resistance, making the target compound suitable for high-temperature applications.
Functional Differences
- Solubility: The butoxy-terminated compound exhibits superior solubility in oils and hydrocarbons compared to polar analogs like triethanolamine borate, which is water-soluble due to its amine groups .
- Toxicity : Tris(2-ethylhexyl) borate is moderately toxic (oral LD₅₀: 333 mg/kg) and combustible, whereas the target compound’s larger size and lower volatility may reduce acute toxicity risks .
- Environmental Persistence : Methoxyethoxy derivatives (e.g., CAS 30989-05-0) show lower sediment adsorption (0.76 mg/kg in freshwater) compared to butoxy variants, suggesting substituent length impacts environmental fate .
Biological Activity
Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate, often referred to as TGBE, is a borate ester that has garnered attention for its potential biological activities and applications. This compound is characterized by its complex structure, which includes multiple ethylene glycol ether groups. Understanding its biological activity is crucial for assessing its safety and potential uses in various fields, including pharmaceuticals and materials science.
Chemical Structure and Properties
Chemical Identity:
- IUPAC Name: this compound
- Molecular Formula: C_{15}H_{34}B_{1}O_{6}
- Molecular Weight: 306.26 g/mol
Structural Features:
- The compound contains three ethylene glycol ether moieties attached to a borate group.
- It is a colorless liquid with a mild odor.
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Odor | Mild |
| Solubility | Soluble in water |
| Boiling Point | Not specified |
| Density | Not specified |
Toxicological Profile
The biological activity of TGBE has been evaluated through various toxicological studies. Key findings include:
- Skin Permeability: In vitro studies indicate low permeability through human skin (22 ± 8.6 µg/cm²/hr), suggesting limited systemic absorption upon dermal exposure .
- Eye Irritation: Classified as an eye irritant (R41), TGBE poses a risk of serious eye damage, necessitating caution during handling .
- Reproductive Toxicity: Limited data suggest no significant reproductive toxicity at lower doses; however, high doses (≥1000 mg/kg bw/day) have shown testicular toxicity in related compounds .
Study on Developmental Toxicity
A study assessing the developmental toxicity of TGBE found no adverse effects when administered orally to rats at doses up to 1000 mg/kg/day. This suggests a favorable safety profile regarding developmental outcomes .
Coating Applications
Research has explored the use of TGBE in coatings and paints, where it serves as a biomolecule composition. The incorporation of TGBE into coatings can enhance their performance while maintaining biocompatibility, making it suitable for medical applications .
Table 2: Summary of Biological Activity Studies
| Study Type | Findings |
|---|---|
| Skin Permeability | Low permeability (22 ± 8.6 µg/cm²/hr) |
| Eye Irritation | Serious eye damage risk (R41 classification) |
| Reproductive Toxicity | No significant effects at lower doses |
| Developmental Toxicity | No adverse effects at 1000 mg/kg/day |
| Coating Applications | Enhanced performance in biomolecule coatings |
Regulatory Status
TGBE is subject to various regulatory assessments due to its potential hazards. Current evaluations indicate that existing risk management measures are adequate to protect public health and worker safety, provided appropriate precautions are followed during handling and application .
Q & A
Basic: What are the optimized synthetic methodologies for Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate, and how can purity be maximized?
Answer:
The synthesis typically involves a borate esterification reaction between boric acid and the corresponding polyether alcohol (e.g., 2-[2-(2-butoxyethoxy)ethoxy]ethanol). Key steps include:
- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency by facilitating water removal via azeotropic distillation.
- Solvent optimization : Toluene or xylene is preferred for their high boiling points and ability to form azeotropes with water.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation under reduced pressure (e.g., <1 mmHg) ensures high purity. Purity can be confirmed via GC-MS (>98%) or NMR to detect residual boron species.
Basic: What are the critical physicochemical properties of this compound, and how are they experimentally determined?
Answer:
Key properties include:
- Boiling point : ~550–560°C (estimated via group contribution methods; experimental validation requires high-temperature distillation setups) .
- Density : ~0.996 g/cm³ (measured by pycnometry at 20°C) .
- Refractive index : ~1.455 (determined using an Abbe refractometer) .
- Solubility : Hydrophobic due to the butoxy/polyether chains; miscible with nonpolar solvents (e.g., toluene) but immiscible with water. Quantified via shake-flask method and HPLC analysis.
Advanced: How can degradation pathways of this compound be systematically investigated in catalytic or material applications?
Answer:
Degradation studies should focus on:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) to identify decomposition temperatures .
- Hydrolytic stability : Accelerated aging in aqueous buffers (pH 3–11) at 60°C, monitored via NMR or IR for ester/borate bond cleavage.
- Oxidative resistance : Exposure to UV light (λ = 254 nm) or HO to simulate environmental conditions, with GC-MS analysis of degradation byproducts.
Advanced: How can contradictory ecotoxicity data in literature be resolved through experimental design?
Answer:
Conflicting results (e.g., EC variations in algae or daphnia) often arise from differences in:
- Test organisms : Standardize species (e.g., Daphnia magna, Selenastrum capricornutum) and exposure durations (48–96 hours).
- Compound preparation : Use sonication to ensure homogeneity in aqueous solutions. Validate concentrations via HPLC.
- Environmental factors : Control pH (7.0 ± 0.5), temperature (20°C), and dissolved oxygen. Compare results with structurally analogous borates (e.g., methoxy-substituted variants).
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR :
- NMR (CDCl): Peaks at δ 0.9–1.0 (butyl CH), δ 3.4–3.8 (polyether -OCH- groups).
- NMR: A singlet near δ 18 ppm confirms borate ester formation.
- IR : B-O stretching vibrations at 1340–1310 cm and ether C-O-C at 1120 cm.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 604.733) and fragmentation patterns .
Advanced: How can side reactions during synthesis be minimized, and byproducts characterized?
Answer:
Common side products include:
- Partial esterification : Use excess polyether alcohol (3:1 molar ratio to boric acid) and monitor reaction progress via FTIR (disappearance of B-OH at 3200 cm).
- Oligomerization : Reduce reaction temperature (<120°C) and employ inert gas purging to limit crosslinking.
- Byproduct analysis : Isolate via preparative HPLC and characterize using NMR and TOF-MS. For example, oligomers may show repeating ether units (δ 70–75 ppm in NMR).
Basic: How does solvent polarity impact the compound’s reactivity in multiphase systems?
Answer:
- Nonpolar solvents (toluene, hexane): Enhance solubility but slow reaction kinetics due to poor borate activation.
- Polar aprotic solvents (DMF, DMSO): Increase reactivity but risk borate hydrolysis. Optimize using mixed solvents (e.g., toluene/DMF 9:1) to balance solubility and stability.
- Empirical validation : Measure reaction rates via in situ FTIR or conduct Hammett studies to correlate solvent polarity () with yield.
Advanced: What strategies enable accurate quantification of this compound in complex matrices (e.g., environmental samples)?
Answer:
- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges.
- Analytical methods :
- HPLC-UV : C18 column, mobile phase: acetonitrile/water (70:30), detection at 210 nm (ether chromophores).
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 604.733 (molecular ion) and key fragments (e.g., m/z 57 for butyl groups).
- Interference mitigation : Use matrix-matched calibration curves and internal standards (e.g., deuterated analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
